molecular formula C2H2ClF3O2S B6312278 chloromethylsulfonyl(trifluoro)methane CAS No. 422-14-0

chloromethylsulfonyl(trifluoro)methane

Cat. No.: B6312278
CAS No.: 422-14-0
M. Wt: 182.55 g/mol
InChI Key: VZJSXILJSQLGLY-UHFFFAOYSA-N
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Description

Chloromethylsulfonyl(trifluoro)methane is a hypothetical or less-documented compound characterized by a methane backbone substituted with a chloromethylsulfonyl (-SO₂-CH₂Cl) group and a trifluoromethyl (-CF₃) group. While direct references to this exact structure are absent in the provided evidence, its structural analogs—compounds bearing sulfonyl, chloromethyl, or trifluoromethyl groups—are well-studied. For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and chloromethyl chlorosulfate (ClCH₂OSO₂Cl) share functional groups that inform predictions about its reactivity and applications .

Properties

IUPAC Name

chloromethylsulfonyl(trifluoro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJSXILJSQLGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethylsulfonyl(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine . This method allows for the efficient production of trifluoromethanesulfonyl chloride, which can then be further reacted to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of trifluoromethanesulfonic acid or sodium triflate . These methods are scalable and provide high yields of the desired product.

Comparison with Similar Compounds

Functional Group Analysis

Key compounds for comparison include:

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Structure : Central sulfur atom bonded to a trifluoromethyl group and a sulfonyl chloride (-SO₂Cl).
  • Applications : Widely used as a sulfonating agent in organic synthesis .
  • Reactivity : Reacts violently with water, releasing HCl and SO₂ .

Chloromethyl chlorosulfate (ClCH₂OSO₂Cl)

  • Structure : Chloromethyl group linked to a chlorosulfate (-OSO₂Cl) moiety.
  • Applications : Intermediate in controlled industrial processes .
  • Safety : Lachrymator (eye irritant); requires strict handling protocols .

2-Chlorophenyl trifluoromethanesulfonate (C₇H₄ClF₃O₃S)

  • Structure : Aryl sulfonate ester with a trifluoromethylsulfonyl (-SO₂CF₃) group.
  • Properties : Molecular weight = 260.61 g/mol; used in electrophilic substitutions .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Reactivity Notes
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 Hydrolyzes exothermically
Chloromethyl chlorosulfate ClCH₂OSO₂Cl 183.47 Not reported Not reported Forms toxic fumes upon decomposition
2-Chlorophenyl trifluoromethanesulfonate C₇H₄ClF₃O₃S 260.61 Not reported Not reported Stable under anhydrous conditions

Reactivity and Stability

  • Hydrolytic Stability :
    • Trifluoromethanesulfonyl chloride reacts explosively with water, whereas chloromethyl chlorosulfate releases HCl and SO₃ upon hydrolysis .
    • Aryl sulfonates (e.g., 2-chlorophenyl trifluoromethanesulfonate) exhibit greater stability due to aromatic electron withdrawal .
  • Electrophilic Character :
    • The -SO₂CF₃ group in trifluoromethanesulfonyl derivatives enhances electrophilicity, facilitating nucleophilic substitutions in pharmaceuticals .

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